Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-
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Overview
Description
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is an organic compound with a complex structure that includes a benzene ring substituted with a propenyl group and a methoxy-phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methoxy-2-phenylethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is facilitated by the delocalization of electrons in the benzene ring, leading to the formation of a benzenonium ion intermediate .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-(2-phenylethoxy)benzene: Similar structure but lacks the propenyl group.
Benzene, 1-methoxy-2-(2-phenylethoxy)-: Another related compound with slight structural differences.
Uniqueness
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is unique due to the presence of both a methoxy-phenylethoxy group and a propenyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
68426-05-1 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-(1-methoxy-2-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C18H20O2/c1-19-18(15-17-11-6-3-7-12-17)20-14-8-13-16-9-4-2-5-10-16/h2-13,18H,14-15H2,1H3 |
InChI Key |
DIBGDYHBYFMHED-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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